molecular formula C19H35N3OS B5248476 N-propan-2-yl-1-[1-(thian-4-yl)piperidin-4-yl]piperidine-4-carboxamide

N-propan-2-yl-1-[1-(thian-4-yl)piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B5248476
M. Wt: 353.6 g/mol
InChI Key: URNNIYDPJVLJNS-UHFFFAOYSA-N
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Description

N-propan-2-yl-1-[1-(thian-4-yl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a thianyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-1-[1-(thian-4-yl)piperidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the thianyl group and the carboxamide group. Common reagents used in these steps include thionyl chloride, piperidine, and isopropylamine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-yl-1-[1-(thian-4-yl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-propan-2-yl-1-[1-(thian-4-yl)piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-propan-2-yl-1-[1-(thian-4-yl)piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-propan-2-yl-1-[1-(thian-4-yl)piperidin-4-yl]piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives and thianyl-containing compounds.

    This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its potential to interact with multiple molecular targets and its versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-propan-2-yl-1-[1-(thian-4-yl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3OS/c1-15(2)20-19(23)16-3-9-21(10-4-16)17-5-11-22(12-6-17)18-7-13-24-14-8-18/h15-18H,3-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNNIYDPJVLJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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